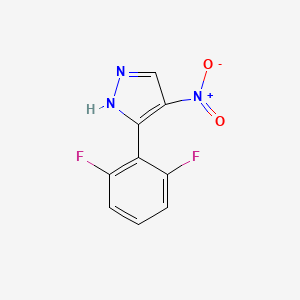

3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F2N3O2 |

|---|---|

Molecular Weight |

225.15 g/mol |

IUPAC Name |

5-(2,6-difluorophenyl)-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C9H5F2N3O2/c10-5-2-1-3-6(11)8(5)9-7(14(15)16)4-12-13-9/h1-4H,(H,12,13) |

InChI Key |

RIGHNTBNQKGGSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=NN2)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

General Principles of Pyrazole (B372694) Ring Synthesis

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available to the synthetic chemist.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. nih.govnih.govbeilstein-journals.orgmdpi.comresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide variety of substituted pyrazoles. In the context of synthesizing the target molecule, this would involve the reaction of a 1-(2,6-difluorophenyl)-1,3-dicarbonyl compound with hydrazine.

The regioselectivity of this reaction can sometimes be a challenge, potentially leading to the formation of isomeric pyrazoles. However, the steric and electronic properties of the substituents on the dicarbonyl precursor can often be used to control the outcome of the reaction.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product(s) | Reference |

| Acetylacetone | Hydrazine hydrate (B1144303) | 3,5-Dimethylpyrazole | nih.gov |

| 1-Phenyl-1,3-butanedione | Hydrazine hydrate | 3-Methyl-5-phenylpyrazole and 5-methyl-3-phenylpyrazole | nih.gov |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful and efficient tool for the synthesis of complex molecules, including pyrazoles. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of pyrazoles, often involving the in-situ formation of a 1,3-dielectrophilic species that then undergoes cyclization with a hydrazine. beilstein-journals.org

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Ketone | Propanedinitrile | Microwave | Polysubstituted 2,6-dicyanoanilines | nih.gov |

| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium acetate (B1210297) in water | 1-H-pyrazole derivatives | longdom.org |

The 1,3-dipolar cycloaddition is another fundamental and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrilimines and diazo compounds, while the dipolarophile is typically an alkyne or an alkene. youtube.com

Nitrilimines, which can be generated in situ from the corresponding hydrazonoyl halides, react with alkynes to afford pyrazoles. Similarly, diazo compounds react with alkynes to yield pyrazoles, often with good control over regioselectivity. youtube.com This method provides a powerful alternative to cyclocondensation reactions, particularly for accessing pyrazoles with specific substitution patterns.

Strategies for Introducing Nitro Groups onto the Pyrazole Ring

Once the 3-(2,6-difluorophenyl)-1H-pyrazole core has been synthesized, the next critical step is the introduction of the nitro group at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, including nitration.

Direct nitration using a mixture of nitric acid and sulfuric acid is a common method for introducing a nitro group onto an aromatic ring. researchgate.net However, the conditions for the nitration of pyrazoles must be carefully controlled to avoid over-nitration or degradation of the starting material. The position of nitration is influenced by the substituents already present on the pyrazole ring. For a 3-substituted pyrazole, nitration typically occurs at the C4 position. Other nitrating agents, such as nitric acid in acetic anhydride, can also be employed. researchgate.net

Table 3: Examples of Direct Nitration of Pyrazole Systems

| Pyrazole Derivative | Nitrating Agent | Product | Reference |

| 1H-Pyrazole | HNO₃/H₂SO₄ | 4-Nitro-1H-pyrazole | nih.gov |

| 3,5-Dimethylpyrazole | HNO₃/TFAA | 3,5-Dimethyl-4-nitropyrazole | researchgate.net |

An alternative strategy for the synthesis of C-nitropyrazoles involves the rearrangement of N-nitropyrazoles. nih.gov In this two-step process, the pyrazole is first N-nitrated, typically using a mixture of nitric acid and acetic anhydride, to form an N-nitropyrazole intermediate. nih.gov This intermediate can then be rearranged, often thermally or under acidic conditions, to yield a C-nitropyrazole. The position of the nitro group in the final product is dependent on the substituents on the pyrazole ring and the reaction conditions. For an unsubstituted pyrazole, rearrangement can lead to 3-nitro- or 4-nitropyrazole. nih.gov

Nitrodehalogenation Approaches (e.g., Nitrodeiodination)

Nitrodehalogenation presents a potential, though less common, strategy for the introduction of a nitro group onto a pre-formed aryl-pyrazole scaffold. This method involves the replacement of a halogen atom (typically iodine) with a nitro group. While specific examples for the direct nitrodeiodination of a 3-(2,6-difluorophenyl)-4-iodopyrazole are not prevalent in the literature, the general principle has been applied in heterocyclic chemistry. The reaction typically proceeds via treatment with a suitable nitrating agent, such as nitric acid or its derivatives, often in the presence of a catalyst. The success of this approach is contingent on the electronic nature of the pyrazole ring and the lability of the carbon-halogen bond.

Methodologies for the Incorporation of Fluorine into Pyrazole Frameworks

The introduction of fluorine atoms into the pyrazole framework is a critical aspect of synthesizing the target compound. Several methods have been developed for this purpose, ranging from direct fluorination of the pyrazole ring to the use of fluorinated building blocks. sci-hub.seresearchgate.net

Direct Electrophilic Fluorination of Pyrazoles (e.g., using Selectfluor™)

Direct electrophilic fluorination is a powerful technique for introducing fluorine onto a pyrazole ring. researchgate.net Selectfluor™ (F-TEDA-BF4) is a widely used electrophilic fluorinating agent that is known for its efficiency and relatively safe handling. researchgate.netwikipedia.org This reagent can be used to fluorinate the C4 position of pyrazoles. thieme-connect.comrsc.org In some cases, this method has been shown to proceed via an unexpected C-C bond cleavage when a suitable leaving group is present at the C4 position. researchgate.netthieme-connect.com While this method is typically used for fluorinating the pyrazole ring itself, the principles could be adapted for the synthesis of fluorinated aryl substituents prior to their attachment to the pyrazole core.

Oxidative Fluorination Techniques

Oxidative fluorination represents another avenue for incorporating fluorine. These methods often involve the use of an oxidizing agent in conjunction with a fluoride (B91410) source. For instance, Selectfluor™ can also act as a strong oxidant, which can be useful in various organic reactions. wikipedia.orgnih.gov While specific applications to the direct oxidative fluorination of a pre-existing 2,6-dihalophenyl-pyrazole are not extensively documented, the concept remains a plausible synthetic strategy.

[3+2] Cycloaddition Reactions Utilizing Fluorinated Precursors (e.g., from Fluoroalkylamines or α-Fluoronitroalkenes)

The [3+2] cycloaddition is a cornerstone of pyrazole synthesis, offering a high degree of control over regioselectivity. nih.govorganic-chemistry.orgnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. To synthesize fluorinated pyrazoles, one or both of these components can be fluorinated.

From Fluoroalkylamines: Fluorinated diazoalkanes, which can be generated in situ from fluoroalkylamines, are effective 1,3-dipoles for cycloaddition reactions with alkynes to yield fluorinated pyrazoles. sci-hub.se

From α-Fluoronitroalkenes: The reaction of hydrazones with α-fluoronitroalkenes provides a direct route to 4-fluoropyrazoles. sci-hub.se This method is particularly relevant as it can introduce both the fluorine and nitro functionalities in a single conceptual step, although not in the final desired positions for the target compound. A three-component synthesis of 4-fluoropyrazoles from aldehydes, hydrazines, and α-fluoronitroalkenes has been reported, using trifluoroacetic acid as a promoter and atmospheric oxygen as the oxidant. sci-hub.se

Condensation Reactions Involving Fluorinated 1,3-Dicarbonyl Equivalents (e.g., β-ketonitriles, β-ketoesters)

The Knorr pyrazole synthesis and related condensation reactions are among the most common and versatile methods for constructing the pyrazole ring. researchgate.netyoutube.com This strategy involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. acs.orgnih.govglobalresearchonline.net

To prepare fluorinated pyrazoles, fluorinated 1,3-dicarbonyl compounds are used as precursors. researchgate.netacs.org For instance, the condensation of a fluorinated β-ketoester or β-ketonitrile with a hydrazine derivative would lead to a pyrazole with a fluorine-containing substituent. The synthesis of 3-amino-4-fluoropyrazoles has been achieved through the cyclocondensation of fluorinated β-enamino ketones with hydrazine. thieme-connect.com

Synthetic Routes to 3-Aryl-4-nitropyrazoles with Specific Emphasis on 2,6-Difluorophenyl Substitution

The synthesis of 3-aryl-4-nitropyrazoles, and specifically the target compound 3-(2,6-difluorophenyl)-4-nitro-1H-pyrazole, can be achieved through several convergent strategies.

One of the most direct methods involves the condensation of a 1-(2,6-difluorophenyl)-substituted 1,3-dicarbonyl compound with hydrazine, followed by nitration of the resulting pyrazole. The synthesis of 1,3-diketones can be accomplished via methods such as the Friedel-Crafts acylation. nih.gov

A plausible and documented approach for a similar pyrazoline is the reaction of a chalcone (B49325) with hydrazine. Specifically, 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl)ethenone has been synthesized from the corresponding chalcone and hydrazine. acs.org This highlights the feasibility of incorporating the 2,6-difluorophenyl group at the desired position.

Following the formation of the 3-(2,6-difluorophenyl)-1H-pyrazole, the final step is the regioselective introduction of the nitro group at the C4 position. Pyrazoles are generally stable to oxidation, but the ring can be nitrated. globalresearchonline.netmdpi.com This is typically achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The electronic properties of the 2,6-difluorophenyl group will influence the regioselectivity of this nitration step.

A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has also been reported. organic-chemistry.org This reaction proceeds through a nitropyrazolidine intermediate and offers good yields. organic-chemistry.org While this method directly incorporates a nitro group, the substitution pattern may not directly align with the target molecule without further modification.

| Reagent/Method | Application | Reference |

| Nitrodehalogenation | Introduction of a nitro group by replacing a halogen. | N/A |

| Selectfluor™ | Direct electrophilic fluorination of pyrazoles. | researchgate.netthieme-connect.comrsc.org |

| Oxidative Fluorination | Incorporation of fluorine using an oxidizing agent and fluoride source. | wikipedia.orgnih.gov |

| [3+2] Cycloaddition | Construction of the pyrazole ring using fluorinated precursors. | sci-hub.senih.govorganic-chemistry.orgnih.gov |

| Condensation Reactions | Formation of the pyrazole ring from fluorinated 1,3-dicarbonyl equivalents. | researchgate.netyoutube.comacs.orgnih.govglobalresearchonline.netthieme-connect.com |

| Chalcone Condensation | Synthesis of pyrazolines with aryl substituents. | acs.org |

| Nitration | Introduction of a nitro group onto the pyrazole ring. | globalresearchonline.netmdpi.com |

| Hydrazone/Nitroolefin Reaction | One-pot synthesis of substituted pyrazoles. | organic-chemistry.org |

Arylation Methods for Pyrazole Nitrogen (N-Arylation)

While the primary focus is the synthesis of the N-unsubstituted this compound, the N-arylation of the pyrazole core is a significant area of research for creating derivatives with potentially altered biological activities and physical properties. These methods typically involve the coupling of a pre-formed pyrazole with an aryl halide or its equivalent.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method. mdpi.com Modern protocols often utilize copper(I) catalysts, such as copper(I) iodide (CuI), in the presence of a ligand and a base. For instance, the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, has been successfully achieved using aryl halides. mdpi.com A study on the N-arylation of NH-heterocycles with 2,4-difluoroiodobenzene (B1295311) demonstrated that both SNAr reactions at the C-F bonds and copper-catalyzed Ullmann-type coupling at the C-I bond can occur, yielding a range of N-arylated products. documentsdelivered.com

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, offers an alternative and often milder approach. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For the N-arylation of this compound, the electron-withdrawing nature of the nitro and difluorophenyl groups would influence the reactivity of the pyrazole nitrogen.

Table 1: Representative Conditions for N-Arylation of Pyrazoles

| Catalyst System | Arylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| CuO/Acetylene Black | Aryl Iodide | - | Toluene | 180 °C | up to 96 | mdpi.com |

| CuI / 1,10-phenanthroline | Aryl Iodide | Cs2CO3 | DMF | 110 °C | - | mdpi.com |

| Pd(OAc)2 / tBuBrettPhos | Aryl Triflates | K3PO4 | Toluene | 100 °C | - | |

| CuI | Aryl Bromides | K2CO3 | DMSO | 120 °C | - |

Cyclization Strategies Incorporating Fluorinated Aryl Moieties

The construction of the pyrazole ring itself is a fundamental strategy for synthesizing this compound. This approach involves the reaction of acyclic precursors that come together to form the heterocyclic core with the desired substituents already in place.

One of the most powerful methods for pyrazole synthesis is the [3+2] cycloaddition reaction. nih.gov This strategy could involve the in situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with a suitable dipolarophile. For the target molecule, a plausible route would be the reaction of a 2,6-difluorobenzonitrile (B137791) imine (generated from the corresponding hydrazonoyl bromide and a base) with a nitro-substituted alkene, such as nitroethene or a derivative. researchgate.net The regioselectivity of the cycloaddition is a critical factor, as it determines the final substitution pattern on the pyrazole ring. nih.gov

Another classical and widely used method is the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. mdpi.com To synthesize this compound via this route, one would require a precursor such as 1-(2,6-difluorophenyl)-2-nitro-1,3-dicarbonyl compound, which would then be cyclized with hydrazine. The synthesis of such a highly functionalized β-dicarbonyl compound could be a significant challenge.

A variation of this approach involves the cyclization of α,β-alkynic hydrazones. This method can lead to the formation of pyrazoles through an intramolecular cyclization process. nih.gov

Finally, the target compound could potentially be synthesized from a pre-existing pyrazole through functional group transformation. For example, one could synthesize 3-(2,6-difluorophenyl)-4-amino-1H-pyrazole and then convert the amino group to a nitro group via oxidation. The oxidation of aminopyrazoles to nitropyrazoles is a known transformation. mdpi.com

Table 2: Potential Cyclization Precursors

| Precursor 1 | Precursor 2 | Method | Key Considerations |

| 2,6-Difluorobenzohydrazonoyl halide | Nitroalkene | [3+2] Cycloaddition | Regioselectivity, availability of nitroalkene |

| Hydrazine | 1-(2,6-Difluorophenyl)-2-nitro-1,3-dicarbonyl | Condensation | Synthesis of the dicarbonyl precursor |

| 3-(2,6-Difluorophenyl)-4-amino-1H-pyrazole | Oxidizing agent | Oxidation | Efficiency and selectivity of the oxidation |

Post-Synthetic Modification Approaches for Aromatic Ring Introduction

An alternative to building the pyrazole ring with all substituents in place is to first construct a simpler pyrazole and then introduce the 2,6-difluorophenyl group at a later stage. This approach relies on the functionalization of a pre-formed pyrazole ring.

Direct C-H arylation has emerged as a powerful tool in modern organic synthesis for forging carbon-carbon bonds. rsc.org The C-3 position of 1H-pyrazoles is known to be less reactive towards C-H activation compared to the C-5 position. However, significant progress has been made in developing catalytic systems capable of effecting C-3 arylation. A notable example is the palladium(II)-catalyzed C-3 arylation of (1H)-indazoles and -pyrazoles with aryl halides. rsc.org This protocol was shown to be robust and applicable to a range of substrates. Applying this methodology, 4-nitro-1H-pyrazole could potentially be arylated at the C-3 position using a 2,6-difluorophenyl halide. The directing effects of the pyrazole nitrogens and the influence of the nitro group would be critical factors in the success of such a reaction.

Cobalt-catalyzed directed C-H arylation of N-aryl pyrazoles with arylboronic acids has also been reported. nih.gov While this method applies to N-aryl pyrazoles, it highlights the ongoing development of first-row transition metal catalysts for C-H functionalization.

The development of regioselective C-H functionalization of 4-nitropyrazoles is an active area of research, with methods being developed for the arylation at the 5-position. acs.org Achieving selective C-3 arylation in the presence of a C-4 nitro group remains a synthetic challenge that requires carefully designed catalytic systems.

Reaction Mechanisms and Transformations

Electronic Effects of Nitro and Fluorine Substituents on Pyrazole (B372694) Reactivity

The presence of both a nitro group and a difluorophenyl group significantly impacts the electronic landscape of the pyrazole ring. The nitro group is a strong electron-withdrawing group, a characteristic that profoundly influences the reactivity of the heterocyclic system. svedbergopen.com This electron-withdrawing nature can affect the electronic distribution within the molecule, potentially leading to enhanced stability or improved binding affinity in biological contexts. svedbergopen.com

The powerful electron-withdrawing effect of the nitro group at the C4 position of the pyrazole ring leads to a considerable decrease in electron density across the ring system. This effect is further amplified by the inductive electron-withdrawing nature of the two fluorine atoms on the phenyl ring. Consequently, the carbon atoms of the pyrazole ring, particularly C3 and C5, become more electrophilic. This heightened electrophilicity makes the pyrazole ring more susceptible to attack by nucleophiles.

Pyrazole and its derivatives are aromatic compounds that can undergo electrophilic substitution reactions. nih.gov However, the strong deactivating effect of the nitro group makes electrophilic substitution on the pyrazole ring of 3-(2,6-difluorophenyl)-4-nitro-1H-pyrazole challenging. Conversely, the electron-deficient nature of the ring system makes it more amenable to nucleophilic aromatic substitution, a reaction pathway not typically favored in electron-rich aromatic systems.

Nucleophilic Substitution Reactions on the Pyrazole Ring

The electron-poor character of the 4-nitropyrazole ring is a key determinant of its reactivity, making it a prime candidate for nucleophilic substitution reactions.

The nitro group at the C4 position acts as a potent activating group for nucleophilic attack on the pyrazole ring. It can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution. This makes the displacement of a suitable leaving group on the pyrazole ring by a nucleophile a feasible transformation. While the hydrogen atoms on the pyrazole ring are not good leaving groups, derivatization to include halides or other leaving groups could open up pathways for such substitutions.

The activated pyrazole ring in this compound serves as a versatile platform for the synthesis of more complex molecules. For instance, the introduction of various nucleophiles can lead to a wide array of functionalized pyrazole derivatives. The synthesis of 4-alkenylfunctionalized 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazoles from the corresponding carbaldehyde demonstrates how the pyrazole core can be elaborated. biointerfaceresearch.com Similarly, condensation reactions with nitrogen-containing nucleophiles can yield imino-functionalized pyrazoles. biointerfaceresearch.com These examples, while on a different but related pyrazole system, illustrate the potential for derivatization that the activated pyrazole ring offers.

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a host of new derivatives. The reduction of the nitro group in nitroaromatic compounds is a critical step in the metabolic activation of many prodrugs. aablocks.com

Several methods are commonly employed for the reduction of aromatic nitro groups, and these can be applied to this compound. commonorganicchemistry.com The choice of reducing agent is crucial as it can affect the selectivity and outcome of the reaction, especially in the presence of other reducible functionalities.

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, Pd/C can sometimes lead to dehalogenation, which might be a concern with the difluorophenyl group. commonorganicchemistry.com Raney nickel is often a preferred alternative in such cases. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid) provide a mild and often selective method for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl2): This is another mild reagent capable of reducing nitro groups in the presence of other reducible functional groups. commonorganicchemistry.com

Sodium Sulfide (Na2S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can sometimes offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH4): While a powerful reducing agent, LiAlH4 is generally not suitable for the reduction of aromatic nitro compounds to amines, as it often leads to the formation of azo products. commonorganicchemistry.com

The resulting amino group at the C4 position can then be further modified, for example, through diazotization followed by substitution, opening up another dimension of chemical diversity. The reduction of 3-nitro-1,2,4-triazol-5-one (NTO) to its corresponding amino derivative highlights a similar transformation in a related heterocyclic system. nih.gov

Formation of Amine Derivatives via Reducing Agents

The conversion of the nitro group at the C4 position of the pyrazole ring into an amino group is a fundamental transformation, yielding 3-(2,6-difluorophenyl)-4-amino-1H-pyrazole. This reduction is a crucial step for further functionalization of the pyrazole core. The synthesis of 4-aminopyrazoles is most commonly achieved through the reduction of the corresponding 4-nitropyrazole precursor.

A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods applicable to nitropyrazoles include catalytic hydrogenation and metal-based reductions. For instance, the reduction of 4-bromo-3,5-dinitro-1H-pyrazole to 4-bromo-1H-pyrazole-3,5-diamine has been successfully achieved using iron powder and hydrazine (B178648) hydrate (B1144303) in ethanol, demonstrating an effective method for reducing nitro groups on a pyrazole ring without affecting a halogen substituent. Similarly, studies on other nitroaromatic heterocyclic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), have shown quantitative reduction to the corresponding amine using a hematite-Fe(II) redox couple.

The general reaction is as follows:

Image depicting the reduction of this compound to 3-(2,6-Difluorophenyl)-4-amino-1H-pyrazole.

A summary of common reducing agents for this transformation is provided in the table below.

| Reducing Agent | Typical Conditions | Comments | Reference |

| Iron (Fe) / Hydrazine Hydrate | Ethanol, Reflux | Highly effective for dinitropyrazoles and compatible with halogens. | |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | A classical method for nitro group reduction. | |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | A clean and efficient method, though may affect other reducible groups. | |

| Iron (Fe) / Acetic Acid | Heat | A standard method for reducing aromatic nitro compounds. | |

| Hematite / Fe(II) | Aqueous, pH 5.5-7.0 | Demonstrates environmental relevance and potential for specific conditions. |

Implications for Subsequent Synthetic Transformations

The amine derivative, 3-(2,6-difluorophenyl)-4-amino-1H-pyrazole, is a significantly more versatile synthetic intermediate than its nitro precursor. The amino group serves as a powerful nucleophile and a handle for a wide array of subsequent reactions, particularly for the construction of fused heterocyclic systems which are of great interest in medicinal chemistry.

For example, 5-aminopyrazoles are common precursors for synthesizing pyrazolo-fused heterocycles. The amino group can react with 1,3-dielectrophilic reagents in cyclocondensation reactions to form fused six-membered rings. This strategy is widely used to prepare biologically active scaffolds such as:

Pyrazolo[1,5-a]pyrimidines : Formed by reacting the aminopyrazole with β-ketoesters or similar 1,3-dicarbonyl compounds.

Pyrazolo[3,4-b]pyridines : Can be synthesized from N-substituted 5-aminopyrazoles reacting with 1,3-bis-electrophiles.

Furthermore, the amino group can be diazotized and converted into other functional groups, or it can undergo acylation to form amides, which can participate in further transformations or modulate the electronic properties of the molecule. The resulting amine is a key building block for creating libraries of complex molecules for screening in drug discovery programs.

Pyrazole Ring Transformations and Rearrangement Pathways

The pyrazole ring itself can participate in several transformations and rearrangements, often under thermal or acidic conditions, leading to significant structural modifications.

In pyrazole chemistry, a common and well-documented transformation is the rearrangement of a nitro group from a nitrogen atom of the pyrazole ring to a carbon atom, most frequently the C4 position. This typically involves the thermal or acid-catalyzed isomerization of an N-nitropyrazole intermediate. For example, N-nitropyrazole can rearrange to 4-nitropyrazole in sulfuric acid at room temperature. The synthesis of 3-nitropyrazoles can also be achieved through the thermal rearrangement of N-nitropyrazole in an organic solvent, although this often requires higher temperatures.

This rearrangement is believed to be an uncatalyzed, intramolecular process. The stability of the resulting C-nitropyrazole, particularly the 4-nitro isomer, often drives the reaction. While this compound is already C-nitrated, understanding this pathway is crucial as the initial synthesis of such compounds can sometimes proceed through an N-nitro intermediate that rearranges to the final, more stable product.

| Starting Material | Conditions | Major Product | Reference |

| N-Nitropyrazole | Sulfuric Acid, RT | 4-Nitropyrazole | |

| N-Nitropyrazole | Anisole, 145 °C, 10h | 3-Nitropyrazole | |

| 3-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-5(3)-nitropyrazole | |

| 5-Methyl-1-nitropyrazole |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of molecular properties.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems. For a novel pyrazole (B372694) derivative, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be the first step. nih.gov This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

For instance, in studies of similar pyrazole compounds, the N–N bond length in the pyrazole ring is typically calculated to be around 1.37-1.38 Å. nih.gov The bond angles within the pyrazole ring and the orientation of the substituted phenyl and nitro groups would be determined, revealing any steric hindrance or intramolecular interactions. The planarity of the pyrazole ring and the twist of the difluorophenyl and nitro groups relative to it would also be key outputs of this optimization.

Table 1: Illustrative Data Table of Predicted Geometric Parameters for a Pyrazole Derivative (Hypothetical) (Note: This table is a hypothetical representation of what would be generated for 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole if data were available.)

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.375 |

| C3-N2 Bond Length (Å) | 1.300 |

| C4-C5 Bond Length (Å) | 1.410 |

| C4-N(nitro) Bond Length (Å) | 1.450 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net

For a compound with a nitro group, which is strongly electron-withdrawing, the LUMO is expected to be localized primarily on the nitro-pyrazole portion of the molecule. The HOMO might be distributed across the phenyl ring and pyrazole system. A small HOMO-LUMO gap would suggest that the molecule is chemically reactive and could participate in charge-transfer interactions. nih.gov From these energies, various reactivity descriptors like chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Note: This table is a hypothetical representation of what would be generated for this compound if data were available.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -3.20 |

| Energy Gap (ΔE) | 3.65 |

| Chemical Potential (μ) | -5.025 |

| Hardness (η) | 1.825 |

Quantum chemical calculations can also predict thermodynamic properties. The heat of formation, which indicates the stability of a molecule relative to its constituent elements, can be computed. Furthermore, bond dissociation energies (BDEs) can be calculated to identify the weakest bonds in the molecule, predicting which bonds are most likely to break during a chemical reaction. For example, the C-NO₂ bond would be a key focus for BDE analysis in this compound.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in the structural confirmation of newly synthesized compounds.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govscirp.org By analyzing the atomic motions associated with each calculated frequency (potential energy distribution, PED), each band in the experimental spectrum can be assigned to a specific molecular vibration (e.g., C-H stretch, N-O stretch, ring deformation). nih.gov

For this compound, key predicted vibrations would include:

N-O stretching from the nitro group, typically appearing as strong bands in the IR spectrum.

C-F stretching from the difluorophenyl group.

C=N and N-N stretching within the pyrazole ring.

Aromatic C-H and C=C stretching from the phenyl ring.

Comparing the computed spectrum with an experimental one allows for a detailed confirmation of the molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). scirp.orgnih.gov These predictions are highly sensitive to the electronic environment of each nucleus.

For the target molecule, ¹⁹F NMR predictions would be particularly important to confirm the electronic effects of the pyrazole and nitro groups on the difluorophenyl ring. nih.gov ¹³C and ¹H NMR predictions would help to assign the signals for the pyrazole and phenyl rings. researchgate.net Discrepancies between predicted and experimental shifts can reveal specific conformational preferences or the presence of different tautomers in solution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling stands as a pivotal tool in elucidating the complex reaction mechanisms that are often challenging to observe experimentally. For substituted pyrazoles like this compound, theoretical calculations provide invaluable insights into the energetic and structural transformations that occur during a chemical reaction.

Transition State Analysis and Reaction Pathway Mapping

The synthesis of nitro-functionalized pyrazoles can proceed through various pathways, and computational methods are instrumental in mapping these routes and identifying the crucial transition states. nih.gov Theoretical studies on the formation of similar nitropyrazole systems have shown that the reaction often involves a cycloaddition process. nih.gov The transition state (TS) represents the highest energy point along the reaction coordinate, and its structure provides a blueprint of the bond-forming and bond-breaking events. For the formation of a nitropyrazole, this would involve the precise orientation of the reacting species to facilitate the cyclization and subsequent functionalization. While direct studies on this compound are not extensively documented, analogous research on the synthesis of other nitropyrazoles indicates that the energetic barriers associated with the transition states are relatively low, suggesting the feasibility of such reactions. nih.gov For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, computational analysis has been used to understand the regioselectivity of the reaction, which is dictated by the stability of the transition states. eurasianjournals.com A proposed transition state for a 3(5)-nitropyrazole exchange reaction, for example, involves a 6-membered ring structure, highlighting the complex geometries that can be modeled. researchgate.net

Energy Barrier Comparisons for Competitive Reactions

In many chemical syntheses, multiple reaction pathways can compete, leading to a mixture of products. Computational chemistry allows for the comparison of the activation energy barriers for these competitive reactions, predicting the most likely outcome. For the synthesis of this compound, potential competitive reactions could include the formation of different regioisomers.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |

| Formation of 4-nitro isomer | Data not available for specific compound | N/A |

| Formation of 5-nitro isomer | Data not available for specific compound | N/A |

| Alternative decomposition pathways | Data not available for specific compound | N/A |

This table is illustrative and highlights the type of data that would be generated from a specific computational study on this compound. The values would be determined by calculating the energy of the transition state for each competing pathway.

By calculating the energy barriers, researchers can optimize reaction conditions to favor the desired product. For example, solvent effects can significantly influence these energy barriers, a factor that can be explicitly modeled in computational studies. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com

Conformational Analysis and Flexibility Studies

The this compound molecule possesses several rotatable bonds, particularly the bond connecting the phenyl and pyrazole rings. This rotation gives rise to a complex conformational landscape. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

| Dihedral Angle | Predicted Stable Conformation (Degrees) | Energy Barrier to Rotation (kcal/mol) | Reference |

| C(pyrazole)-C(phenyl) | Data not available for specific compound | Data not available for specific compound | N/A |

| C-N (nitro group) | Data not available for specific compound | Data not available for specific compound | N/A |

This table illustrates the type of data obtained from conformational analysis studies. The values would reveal the preferred spatial orientation of the difluorophenyl group relative to the pyrazole ring.

Solvent Effects on Molecular Conformations and Interactions

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and interactions of a molecule. easychair.orgeasychair.org MD simulations can explicitly include solvent molecules, allowing for a realistic representation of the solution-phase behavior of this compound. easychair.org

Water, for example, can form hydrogen bonds with the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group, potentially stabilizing certain conformations over others. nih.gov Computational studies on pyrazoles have shown that water molecules can lower the energy barriers for tautomeric exchange through the formation of hydrogen-bonded bridges. nih.gov Mixed-solvent molecular dynamics simulations are also employed to probe the interactions of a molecule with different types of solvent molecules, which can be crucial for understanding its behavior in complex biological environments. nih.gov

Advanced Computational Methodologies in Pyrazole Research

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. In the context of pyrazole research, several advanced methodologies are being employed to gain deeper insights.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. eurasianjournals.comresearchgate.net It is frequently used to study the geometries, energies, and properties of pyrazole derivatives. researchgate.net

For more complex systems or to achieve higher accuracy, multi-scale modeling approaches are being developed. eurasianjournals.com These methods combine different levels of theory, for example, treating the core reactive part of a molecule with high-level quantum mechanics while the rest of the system is described by a more computationally efficient method like molecular mechanics.

Furthermore, the integration of machine learning with computational chemistry is an emerging area with great promise. Machine learning models can be trained on large datasets of computational or experimental results to predict the properties and reactivity of new molecules, accelerating the discovery and design of novel pyrazole derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational method that quantitatively links the chemical structure of a compound to its biological activity. fiveable.menih.gov By developing mathematical models, QSAR can forecast the activity of new compounds, thereby streamlining the drug discovery process. fiveable.me This approach is particularly valuable for classes of compounds like nitroaromatics and pyrazoles, where it can predict properties ranging from toxicity to therapeutic efficacy. nih.govnih.gov

For a compound like this compound, a QSAR model would be built by first calculating a series of molecular descriptors. These descriptors are numerical values that represent different physicochemical properties of the molecule. nih.gov The process involves correlating these descriptors with a known biological activity from a set of similar training molecules. The resulting model can then be used to predict the activity of new or untested compounds. researchgate.net

Key molecular descriptors relevant for this pyrazole derivative would include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Quantum-Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For nitroaromatic compounds, a lower ELUMO is often associated with mechanisms like nitroreduction. mdpi.com

Electronic Descriptors: These relate to how charge is distributed across the molecule, including dipole moments and partial atomic charges. The electron-withdrawing nature of the nitro group and the fluorine atoms would be significant factors.

Hydrophobicity Descriptors: The logP value, which indicates how the compound partitions between oil and water, is fundamental for predicting how it might cross biological membranes. mdpi.com

Table 1: Representative Molecular Descriptors in QSAR Modeling for Pyrazole Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting capability | A lower value can be linked to higher mutagenicity in nitroaromatics. mdpi.com |

| Hydrophobicity | LogP (Partition Coefficient) | Lipophilicity | Influences molecular transport and interaction with hydrophobic pockets in proteins. mdpi.com |

| Steric | Molecular Refractivity | Molecular volume and polarizability | Affects how the molecule fits into a binding site. |

| Topological | Wiener Index | Molecular branching and compactness | Relates to the overall shape and size of the molecule. |

| Quantum-Chemical | Dipole Moment | Overall polarity of the molecule | Governs long-range electrostatic interactions with biological targets. |

This table illustrates the types of descriptors used in QSAR studies and their general significance. The specific impact would be determined by the statistical model generated for a particular biological endpoint.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking studies would aim to predict its binding affinity and interaction patterns within the active site of various protein targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govmdpi.com

Docking simulations of various pyrazole derivatives have been performed against several important protein kinases, including VEGFR-2, Aurora A, and CDK2. nih.gov These studies reveal that pyrazole-based compounds can fit deeply within the ATP-binding pocket of these enzymes, forming key interactions that lead to inhibition. nih.govresearchgate.net

The binding mode typically involves:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors or donors, which can anchor the ligand within the active site.

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact with nonpolar amino acid residues in the receptor.

For instance, docking studies on other pyrazole derivatives have shown that they can achieve low binding energies, indicating strong affinity for the target. nih.govresearchgate.net The 2,6-difluorophenyl group on the target compound is particularly noteworthy. Fluorine atoms can form specific noncovalent interactions and alter the electronic properties of the phenyl ring, potentially enhancing binding affinity. nih.gov Studies on di-fluorophenyl substituted pyrazoles have suggested that this disubstitution can be favorable for cytotoxic activity. nih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

| Compound | Protein Target (PDB ID) | Binding Energy (kJ/mol) | Key Interacting Amino Acid Residues |

| Derivative 1b researchgate.net | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046, Glu885 |

| Derivative 1d researchgate.net | Aurora A (2W1G) | -8.57 | Arg220, Ala213, Leu139 |

| Derivative 2b researchgate.net | CDK2 (2VTO) | -10.35 | Leu83, Asp86, Lys33 |

| Derivative 3i nih.gov | VEGFR-2 (4ASD) | - | Glu885, Cys919, Asp1046, Phe1047 |

This table is based on published data for the specified pyrazole derivatives researchgate.netnih.gov and serves to illustrate the type of information obtained from molecular docking studies. Compound names are listed at the end of the article.

Predicting Noncovalent Interactions in Pyrazole Systems

Noncovalent interactions are weak, yet collectively powerful forces that govern molecular recognition, protein folding, and crystal packing. nih.gov For a molecule like this compound, understanding these interactions is crucial for predicting its solid-state structure and its binding to biological targets. Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze and quantify these forces. researchgate.netacs.org

In pyrazole systems, several types of noncovalent interactions are significant:

Hydrogen Bonding: The N-H group of the pyrazole ring is a classic hydrogen bond donor, while the nitrogen atoms and the nitro group's oxygen atoms are strong acceptors.

π-π Stacking: The aromatic pyrazole and phenyl rings can stack on top of each other. While aromaticity itself may hinder stacking, the interactions between the π-systems are critical for molecular assembly. acs.orgacs.org

C-H···π Interactions: Hydrogen atoms attached to carbon can interact favorably with the electron clouds of the aromatic rings. acs.org

Interactions Involving Fluorine: The highly electronegative fluorine atoms of the 2,6-difluorophenyl group can participate in various interactions, including C-F···H hydrogen bonds and even F···F interactions, which can contribute to the stability of the crystal packing. nih.govsci-hub.se The presence of fluorine can significantly influence the electrostatic potential of the phenyl ring, affecting how it interacts with other molecules. acs.org

Computational analyses, such as Hirshfeld surface analysis, can visualize and quantify these intermolecular contacts in a crystal lattice. For pyrazoline analogues, studies have revealed that C-H···O and C-H···π interactions play a key role in molecular stability. acs.org Theoretical investigations of other heterocyclic systems have used DFT and Non-Covalent Interaction (NCI) analysis to confirm the presence of π-π interactions between aromatic rings.

Table 3: Common Noncovalent Interactions in Substituted Pyrazole Systems

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Pyrazole N-H | Pyrazole N, Nitro O | Directional interaction critical for molecular recognition and crystal packing. |

| π-π Stacking | Phenyl Ring | Pyrazole Ring | Stabilizes protein-ligand complexes and crystal structures through dispersion forces. |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Phenyl/Pyrazole π-system | Contributes to conformational stability and molecular packing. acs.org |

| Fluorine Interactions | C-F | C-H, other atoms | The electronegative fluorine can act as a weak hydrogen bond acceptor, influencing conformation and binding. nih.gov |

Structure Activity Relationships Sar and Mechanistic Biological Investigations

Principles of Pyrazole (B372694) Scaffold in Rational Drug Design and Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. globalresearchonline.net Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. dntb.gov.uamdpi.com

The pyrazole nucleus is a versatile scaffold found in a multitude of biologically active compounds, including a number of FDA-approved drugs. dntb.gov.uaresearchgate.net Its prevalence in successful pharmaceuticals underscores its importance in drug discovery and development. tandfonline.comnih.govnih.gov The pyrazole ring system's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its amenability to a wide range of chemical modifications make it an attractive starting point for the design of novel therapeutic agents. mdpi.comresearchgate.net The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen) within the same ring allows for diverse binding modes with biological targets. mdpi.com

The significance of the pyrazole scaffold is evident in its incorporation into drugs with a wide array of therapeutic applications, including anti-inflammatory agents like celecoxib (B62257), anticancer drugs such as crizotinib (B193316) and ruxolitinib, and antiviral compounds. globalresearchonline.netmdpi.comnih.gov This broad spectrum of activity highlights the adaptability of the pyrazole core to interact with various biological targets, including enzymes and receptors. researchgate.net

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Apixaban | Anticoagulant |

| Crizotinib | Anticancer |

| Ruxolitinib | Anticancer |

The biological activity of pyrazole-containing compounds can be finely tuned through strategic modifications of the pyrazole core and its substituents. dntb.gov.uaresearchgate.net Medicinal chemists employ various strategies to enhance the potency, selectivity, and pharmacokinetic properties of these molecules. The positions on the pyrazole ring (N1, C3, C4, and C5) offer multiple sites for substitution, allowing for a systematic exploration of the structure-activity landscape. nih.govmdpi.comfrontiersin.org

Key strategic modifications include:

N1-Substitution: Introducing substituents at the N1 position can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov This position is often targeted to modulate the hydrogen-bonding capacity of the pyrazole ring.

C3- and C5-Substitution: The substituents at the C3 and C5 positions play a crucial role in directing the molecule's interaction with the target protein. nih.gov Varying the size, shape, and electronic nature of these substituents can lead to improved binding affinity and selectivity.

C4-Substitution: The C4 position is another key site for modification. Introducing different functional groups at this position can influence the electronic distribution within the pyrazole ring and provide additional points of interaction with the biological target.

Influence of Substituent Nature and Position on Molecular Interactions with Biological Systems

The specific substituents on the pyrazole ring of 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole—the 2,6-difluorophenyl group at position 3 and the nitro group at position 4—have a profound impact on its molecular interactions with biological systems. dntb.gov.ua

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. numberanalytics.comnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to significant improvements in binding affinity, metabolic stability, and bioavailability. researchgate.netbenthamscience.comresearchgate.net

In the context of this compound, the two fluorine atoms on the phenyl ring are expected to:

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. benthamscience.com Its high electronegativity can also influence the electronic properties of the phenyl ring, potentially leading to stronger binding.

Improve Metabolic Stability: The strong C-F bond is often resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life and duration of action. numberanalytics.comnih.gov

Modulate Lipophilicity: The introduction of fluorine can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

| Property | Effect of Fluorination |

| Binding Affinity | Can increase through favorable interactions. benthamscience.com |

| Metabolic Stability | Often enhanced due to the strength of the C-F bond. numberanalytics.com |

| Lipophilicity | Can be modulated to optimize ADME properties. researchgate.net |

| pKa | Can be altered, affecting ionization and solubility. researchgate.net |

The nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence the biological activity and reactivity of a molecule. nih.govnih.gov Its presence in a compound can have both beneficial and detrimental effects, and its role must be carefully considered in drug design. svedbergopen.comresearchgate.net

The key impacts of the nitro group in this compound are likely to be:

Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the pyrazole ring, influencing its reactivity and potential for metabolic transformations. nih.gov This can also affect the acidity of the N-H proton.

Redox Activity: Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. svedbergopen.com This redox cycling can lead to the generation of reactive oxygen species (ROS), which can be cytotoxic and may contribute to the compound's mechanism of action, particularly in antimicrobial or anticancer contexts. nih.govnih.gov

The 2,6-difluorophenyl group at the C3 position of the pyrazole ring introduces specific steric and electronic features that are critical for molecular recognition. mdpi.com The ortho-fluorine atoms impose a significant steric constraint, forcing the phenyl ring to adopt a twisted conformation relative to the pyrazole ring. This fixed orientation can be crucial for fitting into a specific binding pocket of a target protein. nih.gov

The electronic effects of the two fluorine atoms are also significant. As highly electronegative atoms, they withdraw electron density from the phenyl ring, influencing its electrostatic potential and ability to participate in π-stacking or other non-covalent interactions with the target. nih.gov The combination of these steric and electronic factors dictates how the 2,6-difluorophenyl moiety is recognized by a biological receptor, ultimately influencing the compound's potency and selectivity. nih.gov

Mechanistic Insights into Biological Target Interactions

The biological activities of pyrazole derivatives are deeply rooted in their molecular interactions with various biological targets. The nature and positioning of substituents on the pyrazole and phenyl rings play a critical role in defining these interactions.

Interaction with Enzyme Active Sites

The pyrazole scaffold is a versatile framework for designing inhibitors that can target the active sites of a wide array of enzymes implicated in various diseases. The specific interactions are dictated by the substituents on the pyrazole core.

Protein Kinases (e.g., EGFR, VEGFR-2, CDKs): Pyrazole derivatives have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR). The introduction of an aniline (B41778) moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold has been shown to enhance cytotoxic potency. nih.gov Docking studies on other pyrazole derivatives have revealed that they can fit deeply within the binding pockets of kinases like VEGFR-2 and CDK2, forming key hydrogen bond interactions. nih.gov The presence of electron-withdrawing groups on the phenyl rings can enhance the growth inhibition of cancer cells. nih.gov

Carbonic Anhydrases (hCA): Pyrazole-carboxamides bearing a sulfonamide group have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Molecular docking studies have shown that these compounds can dock to the active site of both hCA I and hCA II receptors. nih.gov The sulfonamide moiety is crucial for this interaction.

Other Enzymes: Pyrazole derivatives have also been shown to inhibit other enzymes like monoamine oxidases. For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as reversible and non-competitive inhibitors of monoamine oxidases. nih.gov

The hypothetical compound, this compound, possesses a 4-nitro group which is a strong electron-withdrawing group, and a 2,6-difluorophenyl substituent. These features could potentially influence its binding to enzyme active sites. The difluoro substitution pattern can affect the conformation of the phenyl ring and its interactions within a hydrophobic pocket, while the nitro group could participate in hydrogen bonding or polar interactions.

DNA Binding Modes and Mechanisms

Certain pyrazole derivatives have been shown to interact with DNA, which can contribute to their cytotoxic effects. Computational studies on pyrazole-clubbed imino molecules have been used to investigate their DNA binding interactions. asianpubs.org While specific DNA binding modes for this compound are not documented, the planar nature of the pyrazole ring and the potential for the nitro group to act as a hydrogen bond acceptor suggest that intercalation or groove binding could be possible mechanisms for related compounds.

Modulation of Signal Transduction Pathways and Cellular Processes

By interacting with key enzymes and proteins, pyrazole derivatives can modulate various signal transduction pathways and cellular processes, leading to anticancer and other therapeutic effects.

Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). For example, some pyrazole derivatives have been shown to induce apoptosis by causing depolarization of the mitochondrial membrane potential and increasing reactive oxygen species (ROS). nih.gov

Cell Cycle Arrest: Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest, preventing cancer cell proliferation. nih.gov

Inhibition of Angiogenesis: By inhibiting kinases like VEGFR-2, pyrazole compounds can block the formation of new blood vessels (angiogenesis), which is essential for tumor growth. nih.gov

Natural compounds, in general, are known to induce cell cycle arrest, activate apoptosis pathways, and down-regulate signaling pathways, thereby inhibiting cancer cell proliferation and metastasis. researchgate.net

Computational Prediction of Binding Conformations and Affinities within Target Proteins

Computational methods are invaluable for predicting how pyrazole derivatives might bind to their target proteins and for estimating their binding affinities. These predictions help in understanding the molecular basis of their activity and in designing more potent analogs. For instance, computational studies on pyrazole-imidazoline derivatives helped in understanding their interaction with the active site of cruzipain, a cysteine protease from Trypanosoma cruzi. nih.govnih.gov

Computational Approaches in SAR Studies and Mechanistic Prediction

Computational chemistry plays a pivotal role in modern drug discovery, providing insights that guide the synthesis and evaluation of new compounds.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to pyrazole derivatives to understand their interactions with various enzymes.

Docking of Pyrazole Derivatives: Docking studies have been performed on pyrazole derivatives with a range of protein targets, including receptor tyrosine kinases and protein kinases. nih.gov These studies have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For example, docking simulations of pyrazole-carboxamides into the active sites of hCA I and hCA II have provided a rationale for their inhibitory activity. nih.gov Similarly, docking studies on 4,5-dihydro-1H-pyrazole derivatives have been used to investigate their interactions with cyclooxygenase (COX) enzymes. dergipark.org.tr

The following table summarizes representative molecular docking studies on pyrazole derivatives, highlighting the target protein and key findings.

| Pyrazole Derivative Class | Target Protein | Key Findings from Docking Studies |

| Pyrazolo[3,4-d]pyrimidines | EGFR | Aniline moiety at the 4-position enhances binding and cytotoxicity. nih.gov |

| General Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Deep binding within the active site with significant hydrogen bonding. nih.gov |

| Pyrazole-carboxamides | hCA I, hCA II | The sulfonamide group is crucial for docking into the active site. nih.gov |

| 4,5-Dihydro-1H-pyrazoles | COX-1, COX-2 | The pyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.tr |

These computational approaches are instrumental in rationalizing the structure-activity relationships of pyrazole derivatives and in the design of new, more effective therapeutic agents.

Pharmacophore Mapping for Ligand Design

Pharmacophore modeling is a crucial tool in modern drug discovery, enabling the design of novel ligands by identifying the essential three-dimensional arrangement of chemical features required for biological activity. While specific pharmacophore models for this compound are not extensively documented in publicly available research, insights can be drawn from studies on analogous pyrazole derivatives.

Research on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-4) inhibitors has led to the development of pharmacophore models that shed light on the key interaction points for this class of compounds. nih.gov A successfully developed model, hypo1, was generated based on a set of eight active DPP-4 inhibitors. nih.gov This model consists of four key features: one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) regions. nih.gov The spatial arrangement of these features is critical for the inhibitory activity of the compounds.

The development of such pharmacophore models typically involves the following steps:

Training Set Selection: A group of molecules with known biological activity against a specific target is selected.

Conformational Analysis: The possible three-dimensional structures of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, are identified.

Model Generation and Validation: A number of pharmacophore models are generated and ranked based on their ability to distinguish between active and inactive compounds. The best models are then validated using a test set of molecules not included in the initial training set.

The insights gained from such models are instrumental in guiding the design of new ligands with improved potency and selectivity. For a hypothetical pharmacophore model for this compound, one could extrapolate from related structures. The 2,6-difluorophenyl group would likely serve as a significant hydrophobic feature, potentially with the fluorine atoms acting as weak hydrogen bond acceptors. The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. The pyrazole core itself contains both hydrogen bond donor (NH) and acceptor (N) sites.

A summary of a representative pharmacophore model for pyrazole derivatives is presented below:

| Pharmacophore Feature | Description | Potential Role in this compound |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The N-H group of the pyrazole ring. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | The nitrogen atom of the pyrazole ring and the oxygen atoms of the nitro group. |

| Hydrophobic (HY) | A nonpolar group that contributes to binding through hydrophobic interactions. | The 2,6-difluorophenyl ring. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The phenyl ring of the difluorophenyl substituent. |

In Silico Screening and Lead Optimization Guided by Mechanistic Understanding

The process of in silico screening typically involves several stages:

Virtual Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or virtually generated molecules.

Target-Based Virtual Screening (Docking): If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of each compound in the library to the target's active site.

Ligand-Based Virtual Screening: If the structure of the target is unknown, a pharmacophore model derived from known active ligands can be used to screen the library for compounds that match the required chemical features.

Hit Identification and Filtering: The top-scoring compounds from the virtual screen are selected as "hits." These are then subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and potential for chemical synthesis.

Once initial hits are identified, lead optimization aims to improve their potency, selectivity, and pharmacokinetic properties. This is an iterative process involving chemical synthesis of new analogs and their biological evaluation, often guided by computational modeling. For instance, in the development of 3,5-diaryl-4,5-dihydropyrazole analogs, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed. nih.gov These studies correlate the biological activity of a series of compounds with their 3D structural and electronic properties, providing valuable insights for designing more potent molecules. nih.gov

A CoMFA study on a series of cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogs revealed that both steric and electrostatic fields contribute to their biological activity, with steric interactions being the dominant factor. nih.gov This suggests that the size and shape of the substituents on the pyrazole ring are critical for their anticancer effects.

The following table summarizes key aspects of in silico screening and lead optimization relevant to pyrazole derivatives:

| Methodology | Description | Application to Lead Optimization |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Guides the modification of a lead compound to improve its binding affinity and selectivity for the target protein. |

| 3D-QSAR (e.g., CoMFA) | Relates the biological activity of a set of compounds to their 3D properties, such as shape and electrostatic potential. | Provides a visual representation of regions where steric bulk or electrostatic charge modifications are likely to enhance activity. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those that are most likely to bind to a drug target. | Identifies novel chemical scaffolds with the potential for development into new drug candidates. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Helps to prioritize lead candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. |

The application of these in silico methods, guided by an understanding of the structure-activity relationships within the pyrazole class of compounds, holds significant promise for the discovery and development of novel therapeutic agents.

Advanced Characterization Techniques and Analytical Methodologies

Advanced Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are indispensable for probing the electronic and structural features of the molecule, providing insights into its behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are essential for a definitive assignment of the complex structure of 3-(2,6-difluorophenyl)-4-nitro-1H-pyrazole and for studying the potential for prototropic tautomerism. nih.govresearchgate.net

Unsymmetrical 1H-pyrazoles can exist in different tautomeric forms through the migration of a proton between the two nitrogen atoms. researchgate.net For the title compound, this would involve an equilibrium between this compound and 5-(2,6-difluorophenyl)-4-nitro-1H-pyrazole.

Key 2D NMR Techniques:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, confirming C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the pyrazole (B372694) ring proton (H5) and the carbons of the difluorophenyl ring would confirm the C3-phenyl linkage.

¹H-¹⁵N HMBC: This powerful technique is particularly useful for studying tautomerism. nih.gov By observing the correlation of the N-H proton to the two different nitrogen atoms of the pyrazole ring, the dominant tautomer in a specific solvent can be identified. nih.gov The chemical shifts of the ¹⁵N atoms are sensitive to their chemical environment ("pyrrole-like" vs. "pyridine-like"), providing clear evidence for the proton's location. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space. This can help to establish the relative orientation of the phenyl ring with respect to the pyrazole ring.

In nonpolar solvents, pyrazole derivatives can form dimers through hydrogen bonding, while in polar solvents like DMSO, they typically exist as monomers. nih.gov The choice of solvent can, therefore, influence the observed tautomeric equilibrium and NMR spectra.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise elemental composition of a molecule. It provides an exact mass measurement, typically with an accuracy of less than 5 ppm, which allows for the unambiguous confirmation of the molecular formula, C₁₀H₅F₂N₃O₂.

In the context of synthesizing this compound, HRMS is invaluable for identifying reaction intermediates, byproducts, and degradation products. The fragmentation patterns observed in the mass spectrum offer structural clues. For nitroaromatic compounds, characteristic fragmentation pathways often include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da from the molecular ion is a common fragmentation for nitroaromatics. strath.ac.uk

Loss of NO followed by CO: This can also be a characteristic pathway.

Formation of doubly charged ions: In some ionization techniques, doubly charged species, such as [M-NO₂]²⁺, have been observed for nitroaromatic molecules. strath.ac.uk

Techniques like electrospray ionization (ESI) coupled with HRMS are commonly employed. nih.gov The analysis of fragmentation patterns under different dissociation methods, such as electron-activated dissociation (EAD), can provide detailed structural information and help differentiate between isomers. nih.gov

Time-resolved fluorescence spectroscopy investigates the decay kinetics of a molecule's fluorescence after excitation with a pulse of light. This provides information on the lifetime of the excited state and the various processes that lead to its de-excitation, which are fundamental to understanding a molecule's photophysical properties and its potential interactions with biological systems.

The pyrazole-phenyl core can act as a fluorophore.

The presence of a nitro group (an electron-withdrawing group) on an aromatic system often leads to fluorescence quenching, which can diminish or completely suppress emission. The hydrolysis product of some organophosphates, p-nitrophenol, has been shown to quench the fluorescence of coumarin (B35378) derivatives. nih.gov

The fluorine atoms on the phenyl ring may slightly modulate the emission properties. rsc.org

Time-resolved studies would measure the fluorescence lifetime of the compound. A short lifetime might indicate efficient non-radiative decay pathways, possibly enhanced by the nitro group. If the compound were to be used as a biological probe, its fluorescence lifetime would be a critical parameter, as it could be sensitive to binding events with macromolecules.

Crystallographic Analysis for Solid-State Structural Insights

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. acs.orgspast.org

Single-crystal X-ray diffraction is the gold standard for determining molecular architecture. By diffracting X-rays off a single crystal of this compound, a complete 3D model of the molecule can be generated. This analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.

Key structural parameters that would be determined include:

The planarity of the pyrazole ring.

The bond lengths within the pyrazole, phenyl, and nitro groups.

The dihedral angle between the plane of the pyrazole ring and the plane of the 2,6-difluorophenyl ring. In similar structures, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, this angle is reported to be 46.95 (5)°. researchgate.net The steric hindrance from the ortho-fluorine atoms in the title compound would likely influence this angle significantly.

The table below presents typical crystallographic data for related pyrazole derivatives, illustrating the kind of information obtained from a single-crystal X-ray analysis.

| Parameter | Example Compound | Value | Reference |